Hydrogen-Bond Donor Count: N-Ethyl Substitution Eliminates the Lactam N–H
The N-ethyl group at the 2-position replaces the ionizable lactam N–H proton present in the unsubstituted analog 6-methoxybenzo[d]isoxazol-3(2H)-one (CAS 89942-57-4). This substitution reduces the hydrogen-bond donor (HBD) count from 1 to 0 while preserving the four hydrogen-bond acceptor sites . Removal of the HBD is a established strategy to enhance passive membrane permeability and improve oral bioavailability potential in CNS drug discovery programs [1].
| Evidence Dimension | Hydrogen-bond donor count and LogP |
|---|---|
| Target Compound Data | HBD = 0; Calculated LogP = 1.623; TPSA = 44.37 Ų |
| Comparator Or Baseline | 6-Methoxybenzo[d]isoxazol-3(2H)-one (CAS 89942-57-4): HBD = 1 (N–H proton present); LogP predicted lower (~0.8–1.2 based on fragment contribution) |
| Quantified Difference | ΔHBD = -1 (elimination of N–H donor); Estimated ΔLogP ≈ +0.4 to +0.8 (N-ethyl contribution); ΔMW = +28.05 g/mol |
| Conditions | Calculated physicochemical properties based on supplier certificates of analysis and standard fragment-based prediction models |
Why This Matters
Procurement decisions for medicinal chemistry campaigns targeting intracellular or CNS targets should prioritize the N-ethyl analog when passive permeability is critical, as the absence of an HBD is quantitatively correlated with improved membrane partitioning.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5(3), 235–248 (2010). (Class-level evidence for HBD reduction and permeability improvement). View Source
